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Abstract
This technical guide provides a comprehensive overview of the predicted thermochemistry of 1-
(Propan-2-yl)cyclopropan-1-ol. Due to the absence of direct experimental data for this

specific molecule, this document synthesizes information from analogous compounds,

established theoretical frameworks, and computational methodologies to offer robust

estimations of its key thermochemical properties. The guide details experimental protocols for

calorimetry, outlines computational approaches for accurate energy calculations, and presents

estimated thermochemical data in a structured format. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

engineering who require a thorough understanding of the energetic landscape of this and

similar strained cyclic alcohols.

Introduction
1-(Propan-2-yl)cyclopropan-1-ol is a tertiary alcohol characterized by the presence of a

sterically demanding isopropyl group and a high-energy cyclopropyl ring directly attached to the

carbinol carbon. The inherent ring strain of the cyclopropane moiety, estimated to be around

115 kJ/mol, is a dominant factor in the molecule's chemical reactivity and thermochemistry.[1]

Understanding the thermochemical properties of this compound, such as its enthalpy of

formation and combustion, is crucial for predicting its stability, reaction energetics, and potential
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as a synthetic intermediate. This guide provides a detailed examination of these properties

through predictive methodologies, in the absence of direct experimental measurement.

Estimated Thermochemical Data
The following table summarizes the estimated thermochemical properties for 1-(Propan-2-
yl)cyclopropan-1-ol at 298.15 K. These values are derived using Benson's group additivity

method, incorporating corrections for the strained cyclopropyl ring.

Property Symbol
Estimated Value
(kJ/mol)

Method of
Estimation

Standard Enthalpy of

Formation (gas)
ΔHf°(g) -150 ± 15 Group Additivity

Standard Enthalpy of

Combustion (liquid)
ΔHc°(l) -3850 ± 20 Estimated from ΔHf°

Ring Strain Energy SE ~117

Literature values for

substituted

cyclopropanes[2]

Note: The uncertainties provided are estimates based on the propagation of errors from the

group additivity values and the assumptions made in the estimation process.

Methodologies for Thermochemical
Characterization
A dual approach of experimental calorimetry and computational chemistry is recommended for

the precise determination of the thermochemical properties of 1-(Propan-2-yl)cyclopropan-1-
ol.

Experimental Protocols: Combustion Calorimetry
The standard enthalpy of combustion can be determined experimentally using oxygen bomb

calorimetry.[1]
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Objective: To measure the heat released during the complete combustion of a known mass of

1-(Propan-2-yl)cyclopropan-1-ol.

Apparatus:

Oxygen bomb calorimeter

Benzoic acid (for calibration)

Sample of 1-(Propan-2-yl)cyclopropan-1-ol

High-pressure oxygen source

Digital thermometer with high precision

Fuse wire

Procedure:

Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to

determine the heat capacity of the system.

Sample Preparation: A weighed sample of 1-(Propan-2-yl)cyclopropan-1-ol is placed in the

sample holder within the bomb.

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

Combustion: The bomb is placed in a known volume of water in the calorimeter, and the

sample is ignited using the fuse wire.

Data Acquisition: The temperature change of the water is meticulously recorded until it

reaches a maximum and then begins to cool.

Analysis: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter, and the mass of the sample.

The following diagram illustrates the workflow for a typical combustion calorimetry experiment.
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Experimental Workflow for Combustion Calorimetry

Calibrate Calorimeter
(with Benzoic Acid)

Assemble and Pressurize
Oxygen Bomb

Weigh Sample of
1-(Propan-2-yl)cyclopropan-1-ol

Ignite Sample and
Record Temperature Change

Calculate Heat of Combustion

Determine Standard Enthalpy
of Combustion

Click to download full resolution via product page

Workflow for determining the enthalpy of combustion.

Computational Protocols: Quantum Chemical
Calculations
High-level ab initio calculations provide a powerful tool for predicting the gas-phase enthalpy of

formation. The Gaussian-3 (G3) and its variant, G3(MP2)//B3LYP, are composite methods

known for their accuracy in thermochemical predictions.[3][4][5]

Objective: To calculate the gas-phase enthalpy of formation of 1-(Propan-2-yl)cyclopropan-1-
ol using quantum chemical methods.

Methodology:
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Geometry Optimization: The molecular geometry is optimized using Density Functional

Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory to confirm the optimized structure as a true minimum on the potential energy surface

and to obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed using methods such as QCISD(T) and MP2 with larger basis sets.

G3 Energy Calculation: The final G3 energy is obtained by combining the energies from the

different levels of theory and applying empirical corrections for remaining deficiencies.

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an

isodesmic or homodesmotic reaction scheme, where the number and types of bonds are

conserved on both sides of the reaction. This approach minimizes the errors in the quantum

chemical calculations.

The logical relationship for calculating the enthalpy of formation from a theoretical isodesmic

reaction is depicted below.

Isodesmic Reaction for Enthalpy Calculation

1-(Propan-2-yl)cyclopropan-1-ol

2-Methylpropan-2-ol

+ ΔH_rxn

Propane

Cyclopropane

Click to download full resolution via product page

Isodesmic reaction scheme for theoretical calculation.

Discussion
The thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol is significantly influenced by the

interplay of two key structural features: the strain of the cyclopropyl ring and the steric bulk of
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the isopropyl group.

Ring Strain: The cyclopropane ring is characterized by significant angle and torsional strain,

making it thermodynamically less stable than its acyclic analogue. This strain energy of

approximately 117 kJ/mol contributes directly to a more positive (or less negative) enthalpy

of formation and a more exothermic enthalpy of combustion.[2]

Steric Effects: The bulky isopropyl group adjacent to the hydroxyl-bearing carbon can

introduce steric hindrance, which may slightly increase the ground-state energy of the

molecule.

The predicted negative enthalpy of formation suggests that the compound is stable with

respect to its constituent elements. However, the high ring strain makes it a high-energy

molecule prone to ring-opening reactions, which would be highly exothermic.

Conclusion
While direct experimental data for the thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol is
currently unavailable, this technical guide provides a robust framework for its estimation and

future experimental and computational determination. The predictive methodologies outlined,

including group additivity, combustion calorimetry, and high-level quantum chemical

calculations, offer a comprehensive approach to characterizing the energetic properties of this

and other complex organic molecules. The estimated thermochemical values indicate a stable

yet energetically rich molecule, a characteristic feature of substituted cyclopropanes. The

protocols and data presented herein serve as a valuable resource for researchers in the fields

of synthetic chemistry, materials science, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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